Naringenin-7-O-glucoside is predominantly found in citrus fruits such as grapefruit and pummelo. It can also be isolated from other plant sources, including Holarrhena antidysenterica, which has been studied for its medicinal properties . The extraction process typically involves methods such as solvent extraction, chromatography, and other purification techniques to isolate the compound from plant matrices.
Chemically, naringenin-7-O-glucoside belongs to the class of flavonoids, specifically within the flavanone category. It is classified as a glycoside due to the presence of a sugar moiety (glucose) linked to its aglycone part (naringenin). This classification highlights its role in plant metabolism and its significance in human nutrition and health.
Naringenin-7-O-glucoside can be synthesized through various methods, including enzymatic and chemical approaches.
The enzymatic approach typically requires optimizing conditions such as pH, temperature, and substrate concentration to achieve high yields. In contrast, chemical synthesis often involves multiple steps with purification processes to isolate the desired product.
The molecular formula of naringenin-7-O-glucoside is C_21H_24O_10. Its structure consists of a flavanone backbone with a glucose unit attached at the 7-position. The compound's structural features include:
The molecular weight of naringenin-7-O-glucoside is approximately 432.41 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity.
Naringenin-7-O-glucoside participates in various chemical reactions typical for flavonoids:
The stability of naringenin-7-O-glucoside under different pH conditions influences its reactivity. For instance, it is generally stable in neutral conditions but may degrade in highly acidic or basic environments.
The biological activity of naringenin-7-O-glucoside is attributed to its ability to modulate various signaling pathways:
Research has demonstrated that naringenin-7-O-glucoside exhibits significant cytotoxicity against various cancer cell lines with IC50 values indicating its potency .
Relevant analyses often include High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment .
Naringenin-7-O-glucoside has several applications in scientific research:
Naringenin-7-O-glucoside exhibits significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) through intrinsic apoptotic pathways. In vitro studies demonstrate a dose-dependent reduction in cell viability, with an IC50 value of 233.56 µg/µL after 48 hours of exposure [2] [5]. The apoptotic mechanism is characterized by extensive DNA fragmentation, confirmed via agarose gel electrophoresis, which reveals distinctive laddering patterns indicative of caspase-mediated DNA cleavage. This fragmentation coincides with elevated caspase-9 activity, confirming mitochondrial involvement in apoptosis initiation [2] [7]. Quantitative analysis shows a 2.8-fold increase in apoptotic cells at 250 µg/µL compared to untreated controls, underscoring the compound's potency [5].
Table 1: Dose-Response Effects of Naringenin-7-O-Glucoside in TNBC Models
| Concentration (µg/µL) | Cell Viability (%) | Apoptotic Rate (Fold Change) | Key Apoptotic Markers |
|---|---|---|---|
| 0 (Control) | 100.0 ± 3.2 | 1.0 | Baseline caspase activity |
| 100 | 68.5 ± 4.1 | 1.9 ± 0.3 | Moderate DNA fragmentation |
| 200 | 42.3 ± 3.7 | 2.5 ± 0.4 | Caspase-9 activation |
| 250 | 28.9 ± 2.8 | 2.8 ± 0.5 | Severe DNA laddering, caspase-3 cleavage |
A key anticancer mechanism involves the suppression of the epidermal growth factor receptor (EGFR) pathway, which is hyperactive in TNBC. Naringenin-7-O-glucoside treatment downregulates EGFR mRNA and protein expression by 60–70% in MDA-MB-231 cells, as validated through RT-PCR and Western blotting [2] [5]. This inhibition disrupts downstream oncogenic signaling cascades, including the Ras/Raf/MEK/ERK axis, reducing tumor cell proliferation and survival. Molecular docking simulations suggest direct binding of naringenin-7-O-glucoside to EGFR's tyrosine kinase domain, competitively inhibiting ATP binding [10]. Consequently, phosphorylated EGFR (p-EGFR) levels decrease by >50%, correlating with G0/G1 cell cycle arrest due to reduced cyclin D1 and CDK4/6 expression [5] [10].
Naringenin-7-O-glucoside demonstrates preferential toxicity toward malignant cells while sparing non-malignant lineages. In TNBC models, it achieves >70% growth inhibition in MDA-MB-231 cells at 250 µg/µL but retains >85% viability in Vero kidney epithelial cells and cardiomyocytes at equivalent doses [2] [3]. This selectivity arises from differential stress responses: Malignant cells exhibit elevated ROS generation and mitochondrial membrane depolarization, whereas normal cells activate cytoprotective pathways like Nrf2-mediated antioxidant enzymes (e.g., heme oxygenase-1) [3] [6]. Additionally, naringenin-7-O-glucoside downregulates survivin and Bcl-2 in cancer cells by 4.3-fold but minimally affects these regulators in non-malignant cells [5] [8].
Table 2: Selectivity Profile of Naringenin-7-O-Glucoside Across Cell Types
| Cell Type | Malignant Status | Viability at 250 µg/µL (%) | Key Molecular Responses |
|---|---|---|---|
| MDA-MB-231 (TNBC) | Malignant | 28.9 ± 2.8 | ↓EGFR, ↑caspases, ↑DNA fragmentation |
| MCF-7 (ER+ Breast Cancer) | Malignant | 45.2 ± 3.5 | Moderate caspase activation |
| Vero (Kidney Epithelium) | Non-malignant | 86.7 ± 4.1 | ↔Nrf2 activation, ↔Bcl-2 levels |
| H9c2 (Cardiomyocytes) | Non-malignant | 89.2 ± 3.8 | ↑HO-1, ↔GSH-Px activity |
Naringenin-7-O-glucoside enhances the efficacy of standard chemotherapeutics through multi-targeted pathway modulation:
Table 3: Synergistic Effects of Naringenin-7-O-Glucoside with Chemotherapeutics
| Chemotherapeutic Agent | Cancer Model | Combination Benefit | Mechanistic Basis |
|---|---|---|---|
| Doxorubicin | TNBC, Cardiomyocytes | ↓Doxorubicin IC50 by 40%; ↑Cardioprotection | ↑Antioxidant enzymes; ↓ROS |
| Cisplatin | Ovarian cancer | ↑Apoptosis 3.2-fold; ↓Drug resistance | ↓Wnt/β-catenin; ↓P-glycoprotein |
| Paclitaxel | TNBC | ↓Metastasis; Combination index: 0.45 (synergistic) | ↓PI3K/Akt/mTOR; ↓MMP-9 |
Compounds Mentioned
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5